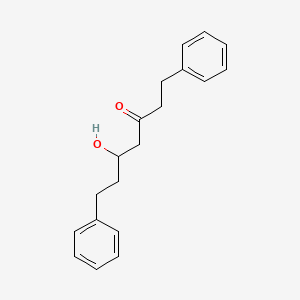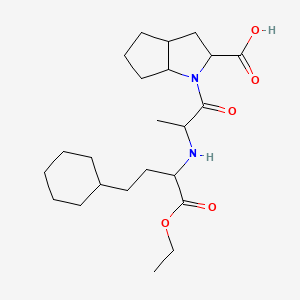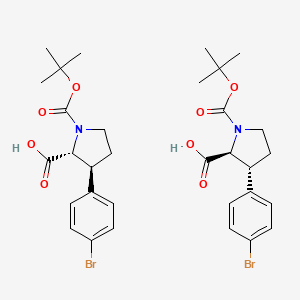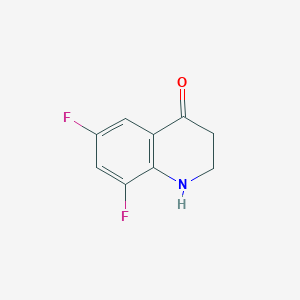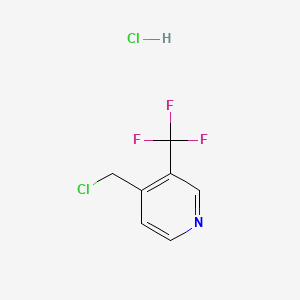
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the desired substitution on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the modification of its functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions, which are often catalyzed by transition metals or initiated by photochemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylguanidine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Applications De Recherche Scientifique
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the development of new drugs.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
Peptide Synthesis: The compound can be used as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability through its electron-withdrawing effects. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
3-(Trifluoromethyl)pyridine:
Uniqueness
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and agrochemicals.
Propriétés
Formule moléculaire |
C7H6Cl2F3N |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
4-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H |
Clé InChI |
PWVGLBKTBVXFPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCl)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
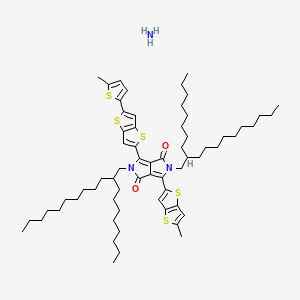
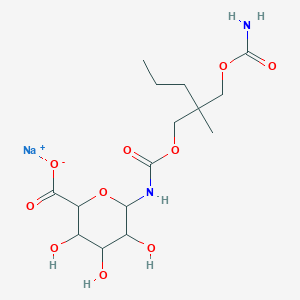
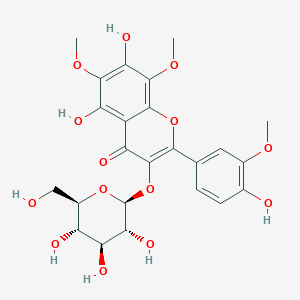
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
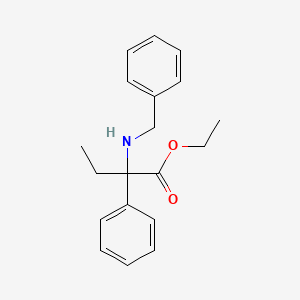


![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
